molecular formula C21H16Cl2N2 B1335095 1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 7245-52-5

1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B1335095
CAS No.: 7245-52-5
M. Wt: 367.3 g/mol
InChI Key: ATBNZHRYPXMCQZ-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the cyclization of 1,3-diketones with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and purification methods is tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

1,3-Bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-chlorophenyl)urea: Another compound with two 4-chlorophenyl groups but with a urea moiety instead of a pyrazole ring.

    1,3-Bis(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole: Similar structure with fluorine atoms instead of chlorine.

    1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol: A hydroxylated derivative of the compound.

Uniqueness

1,3-Bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and phenyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,5-bis(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2/c22-17-8-6-15(7-9-17)20-14-21(16-4-2-1-3-5-16)25(24-20)19-12-10-18(23)11-13-19/h1-13,21H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBNZHRYPXMCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389766
Record name 5N-755
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7245-52-5
Record name 5N-755
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS-(4-CHLORO-PHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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